(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE
Overview
Description
(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE is a chiral amino acid derivative with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE typically involves the protection of amino and hydroxyl groups, followed by selective functionalization. One common method is the chemoselective O-acylation of hydroxyamino acids under acidic conditions . This method allows for the direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides, producing the desired side-chain esters in a single step without chromatographic purification.
Industrial Production Methods
Industrial production of this compound may involve the homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane . This method is advantageous due to its high efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl halides and carboxylic anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and acylated amino acids.
Scientific Research Applications
(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride
- Hydroxyproline
- Serine
- Threonine
- Tyrosine
- 3,4-Dihydroxyphenylalanine (DOPA)
Uniqueness
(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential for forming covalent bonds with enzyme active sites. This property makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and therapeutic agents .
Properties
IUPAC Name |
(2S)-2-amino-5-(hydroxyamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-4(5(8)9)2-1-3-7-10;/h4,7,10H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLFATUAARYTFP-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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